molecular formula C7H4ClN B571772 4-CHLOROBENZONITRILE-D4 CAS No. 1219794-82-7

4-CHLOROBENZONITRILE-D4

Cat. No. B571772
M. Wt: 141.59
InChI Key: GJNGXPDXRVXSEH-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenzonitrile-d4 is the deuterium labeled 4-Chlorobenzonitrile . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

4-Chlorobenzonitrile is produced industrially by the ammoxidation of 4-chlorotoluene . The compound is of commercial interest as a precursor to pigments .


Molecular Structure Analysis

The molecular formula of 4-Chlorobenzonitrile-d4 is C7D4ClN . The compound is a white solid .


Chemical Reactions Analysis

4-Chlorobenzonitrile is produced industrially by the ammoxidation of 4-chlorotoluene .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chlorobenzonitrile-d4 is 141.59 . The compound is a white solid . The compound is steam volatile, readily soluble in organic solvents, and only sparingly soluble in water .

Scientific Research Applications

Spectroscopic and Vibrational Studies

4-Chlorobenzonitrile is extensively studied using Fourier Transform Infrared (FT-IR) and Raman spectroscopy to understand its molecular structure and vibrational spectra. For instance, Sudha et al. (2011) conducted a combined experimental and theoretical study on the molecular structure, vibrational spectra, and Natural Bond Orbital (NBO) analysis of 2-amino-4-chlorobenzonitrile, using density functional theory (DFT) methods. Such studies are essential for elucidating the bonding features and electronic properties of chlorobenzonitrile derivatives, which can be applied to deuterated versions like 4-Chlorobenzonitrile-D4 (Sudha et al., 2011).

Thermodynamic Properties

The thermodynamic properties of chlorobenzonitrile isomers have been investigated to understand their polymorphism, pseudosymmetry, and intermolecular interactions. Research by Rocha et al. (2014) on 2-, 3-, and 4-chlorobenzonitrile using experimental techniques and computational studies highlighted the impact of CN···Cl intermolecular interactions on their enthalpy of sublimation. These findings are relevant for developing efficient synthetic pathways and understanding the stability of chlorobenzonitrile compounds, including deuterated variants (Rocha et al., 2014).

Safety And Hazards

The compound is harmful if swallowed and in contact with skin . It may cause respiratory irritation and serious eye irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

4-Chlorobenzonitrile-d4 is a useful isotopically labeled research compound . It has potential research and development risk . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

properties

CAS RN

1219794-82-7

Product Name

4-CHLOROBENZONITRILE-D4

Molecular Formula

C7H4ClN

Molecular Weight

141.59

IUPAC Name

4-chloro-2,3,5,6-tetradeuteriobenzonitrile

InChI

InChI=1S/C7H4ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1D,2D,3D,4D

InChI Key

GJNGXPDXRVXSEH-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1C#N)Cl

synonyms

4-CHLOROBENZONITRILE-D4

Origin of Product

United States

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